1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea
Overview
Description
1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a butan-2-yl group and a 1-(2-chlorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea typically involves the reaction of 1-(2-chlorophenyl)ethylamine with butan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-(2-chlorophenyl)ethylamine+butan-2-yl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with different functional groups.
Scientific Research Applications
1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butan-2-yl-3-[1-(2-fluorophenyl)ethyl]urea: Similar structure with a fluorine atom instead of chlorine.
1-Butan-2-yl-3-[1-(2-bromophenyl)ethyl]urea: Similar structure with a bromine atom instead of chlorine.
1-Butan-2-yl-3-[1-(2-methylphenyl)ethyl]urea: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-4-9(2)15-13(17)16-10(3)11-7-5-6-8-12(11)14/h5-10H,4H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJNBGKBNKAXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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